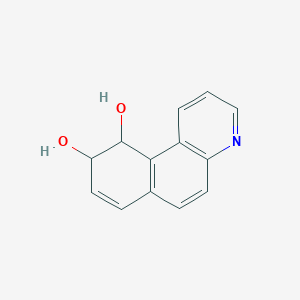
Benzo(f)quinoline-9,10-dihydrodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(f)quinoline-9,10-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) that is widely studied for its chemical and biological properties. This compound is formed by the oxidation of benzo(f)quinoline, which is a common environmental pollutant found in tobacco smoke, vehicle exhaust, and industrial emissions. Benzo(f)quinoline-9,10-dihydrodiol has been shown to have a variety of biological effects, including mutagenicity, carcinogenicity, and toxicity.
Mécanisme D'action
Benzo(f)quinoline-9,10-dihydrodiol is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and ultimately lead to cancer. The exact mechanism of action of benzo(f)quinoline-9,10-dihydrodiol is still under investigation, but it is believed to involve the formation of reactive oxygen species and the activation of signaling pathways that lead to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
Benzo(f)quinoline-9,10-dihydrodiol has been shown to have a variety of biochemical and physiological effects. It is mutagenic and carcinogenic in a variety of cell types and animal models. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases. Additionally, benzo(f)quinoline-9,10-dihydrodiol has been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
Benzo(f)quinoline-9,10-dihydrodiol is a useful tool for studying the mechanisms of Benzo(f)quinoline-9,10-dihydrodiol-induced DNA damage and mutagenesis. It is a well-characterized compound that is widely available and relatively easy to synthesize. However, there are limitations to its use in lab experiments. For example, it is a highly reactive compound that can be difficult to handle, and it can be toxic to cells at high concentrations. Additionally, the effects of benzo(f)quinoline-9,10-dihydrodiol on different cell types and in different experimental conditions can vary, making it important to carefully control experimental conditions.
Orientations Futures
There are many future directions for research on benzo(f)quinoline-9,10-dihydrodiol. One area of interest is the development of new methods for synthesizing and purifying this compound. Another area of research is the development of new techniques for studying the mechanisms of Benzo(f)quinoline-9,10-dihydrodiol-induced DNA damage and mutagenesis, including the use of advanced imaging and sequencing technologies. Additionally, there is a need for further investigation into the effects of benzo(f)quinoline-9,10-dihydrodiol on different cell types and in different experimental conditions, as well as its potential role in the development of cancer and other diseases.
Méthodes De Synthèse
Benzo(f)quinoline-9,10-dihydrodiol can be synthesized by the oxidation of benzo(f)quinoline using various chemical reagents such as potassium permanganate, hydrogen peroxide, and ozone. The most commonly used method for the synthesis of benzo(f)quinoline-9,10-dihydrodiol is the reaction of benzo(f)quinoline with potassium permanganate in the presence of a catalyst such as copper sulfate. The reaction yields benzo(f)quinoline-9,10-dihydrodiol as the major product, along with other minor products.
Applications De Recherche Scientifique
Benzo(f)quinoline-9,10-dihydrodiol is widely studied for its mutagenic and carcinogenic properties. It is used as a model compound for studying the mechanisms of Benzo(f)quinoline-9,10-dihydrodiol-induced DNA damage and mutagenesis. Benzo(f)quinoline-9,10-dihydrodiol has been shown to induce DNA adducts, which can lead to mutations and ultimately cancer. It is also used as a probe for studying the metabolism of Benzo(f)quinoline-9,10-dihydrodiols in vivo and in vitro.
Propriétés
Numéro CAS |
119143-41-8 |
|---|---|
Nom du produit |
Benzo(f)quinoline-9,10-dihydrodiol |
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
9,10-dihydrobenzo[f]quinoline-9,10-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H |
Clé InChI |
NCMNKLTXFXNWHC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
Synonymes |
BENZO(F)QUINOLINE-9,10-DIHYDRODIOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



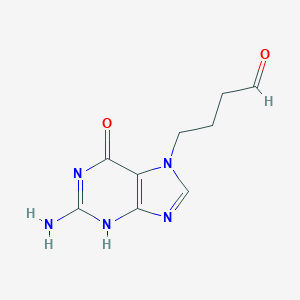
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
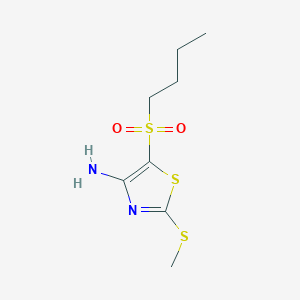
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
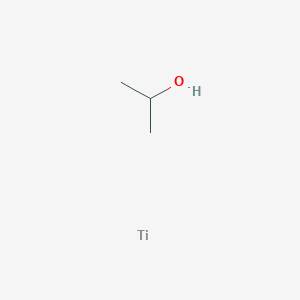
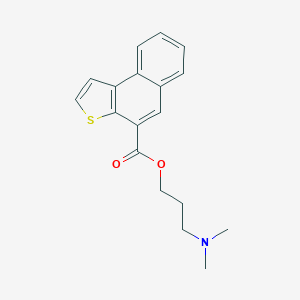
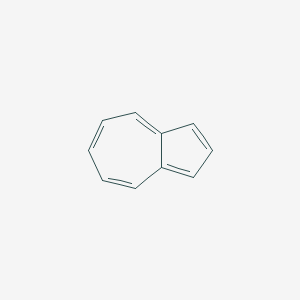
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)
![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)


![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)
![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)
